methyl 3-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate
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Description
Methyl 3-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H15NO5S3 and its molecular weight is 397.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiophene-based compounds have been reported to possess a wide range of therapeutic properties . They are known to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
For example, certain compounds act as anti-inflammatory agents, while others work as serotonin antagonists and are used in the treatment of Alzheimer’s disease .
Biochemical Pathways
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
It is known that thiophene derivatives are soluble in most organic solvents like alcohol and ether but insoluble in water .
Result of Action
Certain thiophene-based compounds have been shown to be cytotoxic and good anti-inflammatory agents .
Action Environment
It is known that friedel–crafts-type reactions allow for the formation of a new c–c bond to the thiophene ring .
Properties
IUPAC Name |
methyl 3-[2-[5-(furan-3-yl)thiophen-2-yl]ethylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S3/c1-21-16(18)15-14(6-9-23-15)25(19,20)17-7-4-12-2-3-13(24-12)11-5-8-22-10-11/h2-3,5-6,8-10,17H,4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIXOPUWWSFOQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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